molecular formula C12H12N2 B1391876 4-(6-Methyl-2-Pyridyl)aniline CAS No. 1187168-53-1

4-(6-Methyl-2-Pyridyl)aniline

Cat. No.: B1391876
CAS No.: 1187168-53-1
M. Wt: 184.24 g/mol
InChI Key: CNWMVBXTZAIBCP-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-Pyridyl)aniline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWMVBXTZAIBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294158
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-53-1
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID901294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(6-Methyl-2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of 4-(6-Methyl-2-Pyridyl)aniline, a key biaryl scaffold of interest in medicinal chemistry and materials science. Recognizing the prevalence of this structural motif, we focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document details a retrosynthetic analysis, a validated experimental protocol, an in-depth discussion of the reaction mechanism, and the critical role of each component in the catalytic system. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of functionalized biaryl amines.

Introduction and Strategic Overview

The compound this compound is a heterocyclic biaryl amine. Such structures are of significant interest in drug discovery as the pyridine ring can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule, while the aniline moiety provides a versatile handle for further functionalization. The synthesis of this class of compounds is most efficiently achieved through a convergent strategy, coupling two pre-functionalized aromatic rings.

Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[1] This guide will therefore focus on the Suzuki-Miyaura coupling as the core methodology.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule, this compound, identifies the key carbon-carbon bond between the pyridine and aniline rings as the most strategic disconnection. This leads to two commercially available or readily synthesized starting materials: a halogenated pyridine and an aniline-substituted boronic acid (or vice versa).

For this guide, we select the coupling of 2-Bromo-6-methylpyridine and 4-Aminophenylboronic acid as the primary pathway. This choice is based on the commercial availability and relative stability of both starting materials.

G TM This compound (Target Molecule) Disconnection C-C Bond Formation (Suzuki Coupling) TM->Disconnection SM1 2-Bromo-6-methylpyridine (Starting Material 1) SM2 4-Aminophenylboronic acid (Starting Material 2) Disconnection->SM1 Disconnection->SM2 Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) TM_Complex->Product ArX Ar¹-X (2-Bromo-6-methylpyridine) ArX->OA_Complex ArB Ar²-B(OH)₂ (4-Aminophenylboronic acid) + Base ArB->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings involving heteroaryl halides. [2][3][4] 4.1. Reagents and Equipment

Reagent/MaterialM.W.AmountMolesEquiv.
2-Bromo-6-methylpyridine172.031.72 g10.0 mmol1.0
4-Aminophenylboronic acid136.941.64 g12.0 mmol1.2
Pd(PPh₃)₄1155.56347 mg0.3 mmol0.03
Sodium Carbonate (Na₂CO₃)105.992.12 g20.0 mmol2.0
1,4-Dioxane-40 mL--
Water-10 mL--
Round-bottom flask (100 mL)-1--
Magnetic stirrer & stir bar-1--
Reflux condenser-1--
Nitrogen/Argon inlet-1--

4.2. Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-methylpyridine (1.72 g, 10.0 mmol), 4-Aminophenylboronic acid (1.64 g, 12.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvents, 1,4-dioxane (40 mL) and water (10 mL), to the flask via syringe. [5]The use of a solvent mixture is common to ensure all reagents are soluble.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, researchers can achieve good to excellent yields of this valuable biaryl amine. The protocol and mechanistic insights provided in this guide serve as a solid foundation for the successful synthesis and further exploration of this and related compounds in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ACS Publications. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Google Patents. (1981). US4289906A - Chemical process for preparing methylene bis-anilines.
  • ACS Publications. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Methyl-2,6-di(9H-thioxanthen-9-yl)aniline. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(6-Methyl-2-Pyridyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(6-Methyl-2-Pyridyl)aniline, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its synthesis, characterization, and potential applications, offering expert insights grounded in established scientific principles.

Introduction: A Versatile Heterocyclic Building Block

This compound, with the Chemical Abstracts Service (CAS) number 1187168-53-1 , is an aromatic compound featuring a substituted pyridine ring linked to an aniline moiety.[1] This unique structural arrangement of a hydrogen bond donor (the amine) and hydrogen bond acceptors (the pyridine and aniline nitrogens) makes it a valuable scaffold in medicinal chemistry. Its derivatives are being explored for a range of therapeutic areas due to their potential to interact with various biological targets. Heterocyclic compounds, in general, form the backbone of a vast number of pharmaceuticals, and the specific combination of pyridine and aniline rings in this molecule offers a rich chemical space for modification and optimization.[2]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be strategically designed using modern cross-coupling methodologies. A common and effective approach is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Proposed Synthetic Workflow: Suzuki Coupling

The rationale for selecting the Suzuki coupling is its high tolerance for a wide range of functional groups, generally high yields, and the commercial availability of the starting materials. The key steps involve the reaction of a boronic acid or ester derivative of aniline with a halogenated methylpyridine.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification 2-bromo-6-methylpyridine 2-bromo-6-methylpyridine Crude Product Crude Product 2-bromo-6-methylpyridine->Crude Product Suzuki Coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline->Crude Product Pd(PPh3)4 Pd(PPh₃)₄ (Catalyst) Pd(PPh3)4->Crude Product K2CO3 K₂CO₃ (Base) K2CO3->Crude Product Dioxane/H2O Dioxane/H₂O (Solvent) Dioxane/H2O->Crude Product Heat Heat (e.g., 80-100 °C) Heat->Crude Product Purification Purification (Column Chromatography) Crude Product->Purification Final Product This compound Purification->Final Product

A proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask, combine 2-bromo-6-methylpyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Purge the mixture with argon or nitrogen for 15-20 minutes to create an inert atmosphere. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its handling, storage, and application in further synthetic steps.

Summary of Properties
PropertyValueReference
CAS Number 1187168-53-1[1]
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [1]
XLogP3-AA 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and aniline rings, as well as a singlet for the methyl group. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the twelve carbon atoms in the molecule, with the methyl carbon appearing at a characteristic upfield shift.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 184.24, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹) and C=N/C=C stretching vibrations for the aromatic rings (around 1500-1600 cm⁻¹).

Applications in Drug Discovery and Materials Science

The structural motif of this compound is a key component in the design of various functional molecules, particularly in the realm of kinase inhibitors and as ligands in coordination chemistry.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The pyridine and aniline nitrogens of this compound can act as hydrogen bond acceptors, while the amine group can be a hydrogen bond donor. This makes it an excellent starting point for the synthesis of potent and selective kinase inhibitors. For instance, it can be a precursor for compounds targeting DNA-dependent protein kinase (DNA-PK), which is a target for developing radiosensitizers in cancer therapy.[3]

SignalingPathway Radiation Radiation DNA_DSB DNA Double-Strand Breaks Radiation->DNA_DSB DNA_PK DNA-PKcs Activation DNA_DSB->DNA_PK NHEJ Non-Homologous End Joining Repair DNA_PK->NHEJ Cell_Survival Cell Survival and Radioresistance NHEJ->Cell_Survival Inhibitor Inhibitor derived from This compound Inhibitor->DNA_PK Inhibition

Potential role of a derivative as a DNA-PK inhibitor in radiosensitization.
In the Synthesis of Novel Heterocyclic Systems

This aniline derivative can serve as a nucleophile in reactions to construct more complex heterocyclic systems like quinazolines, which are known to possess a wide range of biological activities including anticancer and antimicrobial properties.[4] The primary amine group allows for reactions with various electrophiles to build diverse molecular architectures.

Experimental Protocol: Synthesis of a Substituted Amide
  • Reaction Setup: Dissolve this compound (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functional molecules. Its straightforward synthesis and the reactive handles it possesses make it an attractive starting material for drug discovery programs, particularly in the development of kinase inhibitors and other complex heterocyclic systems. The insights provided in this guide aim to facilitate its effective use in research and development settings.

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • PubChem. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]

  • LookChem. (n.d.). (E)-4-methyl-N-(( pyridin-2-yl)methylene)aniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-(6-Methyl-2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of the novel aromatic compound, 4-(6-Methyl-2-Pyridyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the core techniques required to unambiguously confirm the molecular structure of this compound, blending theoretical principles with practical, field-proven insights.

Introduction

This compound is a biaryl compound featuring a substituted pyridine ring linked to an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as ligands for metal catalysts, building blocks for complex heterocyclic systems, and scaffolds for biologically active molecules. The precise determination of its chemical structure is paramount for understanding its physicochemical properties and potential applications. This guide will walk through a logical and self-validating workflow for the complete structural characterization of this molecule, from its synthesis to its detailed spectroscopic and crystallographic analysis.

Synthesis of this compound via Suzuki-Miyaura Coupling

A robust and widely applicable method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, a suitable approach involves the coupling of 2-bromo-6-methylpyridine with 4-aminophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation: In a flame-dried Schlenk flask, combine 2-bromo-6-methylpyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 eq).

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

G cluster_synthesis Synthesis Workflow Reactants 2-bromo-6-methylpyridine + 4-aminophenylboronic acid Catalyst_Base Pd(PPh3)4, K2CO3 Toluene/Water Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Reactants->Reaction Catalyst_Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The synthesized compound is subjected to a suite of spectroscopic techniques to confirm its identity and elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, amine, and aromatic protons.

  • Methyl Protons (-CH₃): A singlet integrating to three protons is anticipated in the upfield region, typically around δ 2.5 ppm.

  • Amine Protons (-NH₂): A broad singlet corresponding to two protons is expected, with a chemical shift that can vary depending on the solvent and concentration, but generally in the range of δ 3.5-5.0 ppm.

  • Aromatic Protons: The spectrum will display signals for the seven aromatic protons. The protons on the pyridine ring will likely appear as a set of coupled multiplets, while the protons on the aniline ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
-CH₃~2.5s3H-
-NH₂~4.0 (broad)s2H-
Pyridine-H~7.0-7.6m3H~7-8
Aniline-H (ortho to NH₂)~6.7d2H~8.5
Aniline-H (ortho to Pyridyl)~7.8d2H~8.5

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃~24
Pyridine-C (quaternary, C-CH₃)~158
Pyridine-C (quaternary, C-Aniline)~157
Pyridine-C (CH)~118-137
Aniline-C (quaternary, C-NH₂)~148
Aniline-C (quaternary, C-Pyridyl)~129
Aniline-C (CH, ortho to NH₂)~115
Aniline-C (CH, ortho to Pyridyl)~128
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₂N₂), the expected molecular weight is 184.24 g/mol .[2]

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 184.

  • Fragmentation Pattern: The fragmentation of the molecular ion can occur through various pathways. Common fragmentations for aromatic amines include the loss of a hydrogen radical to form [M-H]⁺ and cleavage of the C-N bond. The pyridine ring can also undergo characteristic fragmentation. The presence of a methyl group may lead to the loss of a methyl radical ([M-15]⁺).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Characteristic Absorption (cm⁻¹) Description
N-H Stretch (amine)3300-3500Two bands for symmetric and asymmetric stretching of the primary amine.
C-H Stretch (aromatic)3000-3100Sharp, medium intensity bands.
C-H Stretch (methyl)2850-2960Sharp bands.
C=C Stretch (aromatic)1500-1600Multiple sharp bands of varying intensity.
C-N Stretch (aromatic amine)1250-1350Strong absorption.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region.[3] For this compound, the extended conjugation between the pyridine and aniline rings is expected to result in absorption maxima at longer wavelengths compared to the individual parent compounds. One would anticipate strong absorptions in the range of 250-350 nm corresponding to π → π* transitions.

Single-Crystal X-ray Diffraction

To obtain unequivocal proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods, and the atomic positions are refined to obtain the final molecular structure.

The crystal structure would be expected to show a dihedral angle between the pyridine and aniline rings, indicating some degree of non-planarity due to steric hindrance.

G cluster_elucidation Structure Elucidation Workflow Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Purification->Spectroscopy Crystallography Single-Crystal X-ray Diffraction (optional but definitive) Purification->Crystallography Structure_Confirmation Final Structure Confirmation Spectroscopy->Structure_Confirmation Crystallography->Structure_Confirmation

Caption: Logical workflow for structure elucidation.

Conclusion

The comprehensive structural elucidation of this compound requires a multi-faceted analytical approach. The combination of a well-defined synthetic route, such as the Suzuki-Miyaura coupling, with a battery of spectroscopic techniques provides a self-validating system for confirming the molecular structure. While NMR, MS, IR, and UV-Vis spectroscopy offer a wealth of information to piece together the molecular puzzle, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the atomic arrangement. This guide outlines the essential experimental and intellectual framework necessary for researchers to confidently determine the structure of this and other novel chemical entities.

References

  • American Chemical Society. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Retrieved from [Link]

  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). Retrieved from [Link]

  • MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(Pyridin-4-yl)methyl]aniline. Retrieved from [Link]

  • Deepika, P. (2026). International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.
  • PubChem. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. Retrieved from [Link]

  • American Chemical Society. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]

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  • MDPI. (n.d.). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility Profile of 4-(6-Methyl-2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(6-Methyl-2-Pyridyl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. The document delves into the theoretical principles governing its solubility, outlines rigorous experimental protocols for both thermodynamic and kinetic solubility determination, and presents an expected solubility profile in a range of common laboratory solvents. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental design and the importance of robust, self-validating methodologies.

Introduction: The Scientific Imperative for Solubility Profiling

This compound is a bi-functional aromatic compound featuring both a pyridine and an aniline moiety. Its structural motifs are prevalent in pharmacologically active agents and functional materials, making it a valuable building block in synthetic chemistry. The utility of any chemical entity in these applications, particularly in drug development, is fundamentally linked to its solubility. Poor solubility can hinder formulation, lead to erratic absorption, and compromise the reliability of biological assays. Therefore, a thorough understanding of the solubility of this compound is not merely a data-gathering exercise; it is a critical step in assessing its viability for advanced applications.

This guide will provide the foundational knowledge and practical methodologies to accurately characterize the solubility of this compound, enabling informed decisions in research and development pipelines.

Physicochemical Properties and Structural Analysis

Before delving into experimental determination, an analysis of the molecule's structure provides critical predictive insights into its solubility behavior.

  • IUPAC Name: 4-(6-methylpyridin-2-yl)aniline

  • Molecular Formula: C₁₂H₁₂N₂[1]

  • Molecular Weight: 184.24 g/mol [1]

The molecule's structure is characterized by:

  • A Polar Aniline Head: The primary amine (-NH₂) is capable of acting as both a hydrogen bond donor and acceptor.

  • A Basic Pyridyl Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts basicity to the molecule.

  • A Nonpolar Core: The two aromatic rings and the methyl group form a significant hydrophobic backbone.

This amphiphilic nature—possessing both polar, hydrophilic groups and a nonpolar, hydrophobic core—suggests a nuanced solubility profile. Solubility will be a delicate balance between the energy required to overcome the crystal lattice forces of the solid compound and the favorable interactions formed with the solvent.

Caption: Chemical Structure of this compound.

Theoretical Framework: Equilibrium vs. Kinetic Solubility

In drug discovery and development, two distinct types of solubility are measured, each providing different insights.[2]

  • Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of a compound. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[2] This measurement is resource-intensive but is considered the "gold standard" for its accuracy and is crucial for late-stage development and formulation. The most reliable method for its determination is the shake-flask method .[2][3]

  • Kinetic Solubility: This is a measure of how readily a compound, typically dissolved in a high-concentration organic stock solution (like DMSO), stays in an aqueous solution upon dilution.[3][4][5] It measures the concentration at which the compound precipitates out of solution under specific, non-equilibrium conditions.[2] Kinetic solubility assays are high-throughput and consume minimal compound, making them ideal for early-stage screening of large compound libraries.[4]

The distinction is critical: a compound can have low thermodynamic solubility but appear to have high kinetic solubility if it readily forms a supersaturated solution that is slow to precipitate.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating system for determining the equilibrium solubility of this compound. It is based on the widely accepted shake-flask method.[2][6]

Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO, pH 7.4 PBS)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[6] A starting point is to add ~5 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them on a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A typical duration is 24 to 72 hours. It is crucial to establish that equilibrium has been reached by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration in solution plateaus.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, two methods are common:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This is often preferred to avoid potential compound adsorption to filter materials.[6]

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Pre-rinsing the filter with the solution can help saturate any binding sites on the filter membrane.[6]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze both the standards and the saturated sample solution by a validated analytical method, typically HPLC-UV.[6][7]

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the sample by interpolating its peak area on the calibration curve. This concentration is the thermodynamic solubility.

  • Solid Phase Analysis (Self-Validation): Analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step confirms that the compound has not changed its crystalline form (polymorph) or degraded during the experiment, ensuring the measured solubility corresponds to the original solid form.[6]

Caption: Workflow for Thermodynamic Solubility (Shake-Flask Method).

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound, suitable for early-stage discovery.

Objective: To determine the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • 96-well microplates (UV-transparent if using UV detection)

  • Multichannel pipette or automated liquid handler

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.[3][8]

  • Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well plate.[8]

  • Addition of Aqueous Buffer: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1-2%). For example, adding 198 µL of buffer to 2 µL of a 10 mM stock solution yields a final concentration of 100 µM in 1% DMSO.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[4][8]

  • Detection of Precipitation: Measure the level of precipitation in each well. Common methods include:

    • Nephelometry: A nephelometer measures light scattering caused by insoluble particles (precipitate). This is a direct and sensitive method.[4][8]

    • UV-Vis Spectroscopy: After incubation, the plates can be centrifuged, and the absorbance of the supernatant is measured. A sharp drop in absorbance compared to expected values indicates precipitation.[8]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

A Prepare High Conc. Stock in DMSO (10 mM) B Dispense Stock into 96-Well Plate (2 µL) A->B C Add Aqueous Buffer (e.g., 198 µL) B->C D Incubate with Mixing (1-2 hours) C->D E Measure Precipitation (Nephelometry or UV-Vis) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Expected Solubility Profile of this compound

While specific experimental data for this compound is not publicly available, a scientifically plausible solubility profile can be predicted based on its structure and established chemical principles. The following table summarizes the expected solubility in common laboratory solvents.

Solvent Class Solvent Expected Solubility Rationale ("Like Dissolves Like")
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Strong dipole-dipole interactions; can accept hydrogen bonds. Excellent solvent for many organic compounds.
Dimethylformamide (DMF)High Similar to DMSO; highly polar and effective at solvating a wide range of molecules.
Polar Protic Methanol / EthanolModerate to High Can participate in hydrogen bonding with the aniline and pyridine groups. The hydrocarbon backbone limits infinite solubility.
WaterLow The large hydrophobic surface area of the two aromatic rings dominates over the polar functional groups, leading to poor aqueous solubility at neutral pH.
Aqueous Buffers pH 2.0 (e.g., 0.01 N HCl) High The basic aniline (pKa ~4-5) and pyridine (pKa ~5-6) groups will be protonated to form highly polar, water-soluble hydrochloride salts.
pH 7.4 (e.g., PBS) Low The compound will be predominantly in its neutral, less soluble form.
Nonpolar Toluene / HexaneVery Low The molecule's polar functional groups make it incompatible with nonpolar, non-hydrogen-bonding solvents.
Dichloromethane (DCM)Low to Moderate DCM has some polarity and can dissolve moderately polar compounds, but lacks hydrogen bonding capability.

Safety, Handling, and Disposal

As a prudent laboratory practice, this compound should be handled with care, assuming it may have hazards associated with related aniline compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9] Minimize dust generation.[9] After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

The solubility of this compound is a complex interplay of its polar and nonpolar characteristics. This guide establishes a clear framework for its characterization, distinguishing between the high-throughput kinetic measurements suitable for early screening and the definitive equilibrium measurements required for late-stage development. The provided protocols are designed to be robust and self-validating, ensuring data integrity. Based on its chemical structure, the compound is expected to exhibit high solubility in polar aprotic solvents like DMSO and in acidic aqueous solutions due to salt formation, while showing limited solubility in neutral water and nonpolar organic solvents. Accurate determination of this profile is an indispensable step toward unlocking the full potential of this versatile chemical scaffold.

References

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  • 4-(6-Methylpyridin-2-yl)aniline. PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Characterization of 4-(6-Methyl-2-Pyridyl)aniline Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 4-(6-Methyl-2-Pyridyl)aniline as a Ligand

This compound is a versatile bidentate ligand that coordinates to metal ions through the nitrogen atoms of its pyridine ring and aniline group. The resulting metal complexes have garnered significant interest in various fields, including catalysis, materials science, and medicinal chemistry. The electronic and steric properties of these complexes, which dictate their functionality, can be finely tuned by modifying the metal center and other coordinated ligands.

A thorough characterization of these metal complexes is paramount to understanding their structure-property relationships and unlocking their full potential. This guide provides an in-depth overview of the essential techniques for the comprehensive analysis of "this compound" metal complexes, complete with detailed protocols and insights into data interpretation.[1][2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure in Solution

NMR spectroscopy is an indispensable tool for determining the structure of diamagnetic metal complexes in solution. For paramagnetic complexes, while the spectra can be more complex due to signal broadening and large chemical shift ranges, they still provide valuable information about the electronic structure and magnetic properties of the complex.[3][4][5]

A. Key Principles of NMR for Metal Complex Characterization

Coordination of the this compound ligand to a metal center induces significant changes in the chemical shifts of the ligand's protons and carbons. These shifts provide crucial information about the coordination environment. In ¹H NMR, the downfield shift of the pyridine and aniline protons upon coordination is indicative of the donation of electron density to the metal center. For paramagnetic complexes, the isotropic shift, which is the difference in chemical shift between the paramagnetic complex and a diamagnetic analogue, can provide insights into the distribution of unpaired electron spin density.[3][6]

B. Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the metal complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). The choice of solvent is critical and should be one in which the complex is stable and sufficiently soluble.

  • Ensure the solvent is free of residual water and other impurities that could interfere with the spectrum.

  • For air- or moisture-sensitive complexes, prepare the sample in an inert atmosphere (e.g., a glovebox).

2. Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Spectral Width: -2 to 12 ppm (can be expanded for paramagnetic complexes).

    • Pulse Width: Typically 30-45 degrees.

    • Relaxation Delay (d1): 1-5 seconds (may be shorter for paramagnetic complexes).

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Spectral Width: 0 to 200 ppm.

    • Pulse Program: Proton-decoupled.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. Data Analysis and Interpretation:

  • Diamagnetic Complexes: Compare the spectrum of the complex to that of the free ligand. Look for shifts in the aromatic proton signals of the pyridine and aniline rings, as well as the methyl group protons. The magnitude of the shift can indicate the strength of the metal-ligand bond.

  • Paramagnetic Complexes: Expect broadened signals and a wider chemical shift range. The interpretation of these spectra often requires more advanced techniques and comparison with theoretical calculations.[3][4]

Proton Expected Chemical Shift Range (Free Ligand) Expected Shift upon Coordination (Diamagnetic)
Pyridine-H7.0 - 8.5 ppmDownfield shift
Aniline-H6.5 - 7.5 ppmDownfield shift
Methyl-H~2.5 ppmMinor shift
NH₂-HVariable, broadMay broaden or shift significantly

II. Mass Spectrometry: Determining Molecular Weight and Composition

Mass spectrometry is a powerful technique for determining the molecular weight of the metal complex and confirming its elemental composition. Electrospray Ionization (ESI) is a particularly gentle ionization technique well-suited for coordination compounds.[7][8]

A. The Power of ESI-MS for Metal Complexes

ESI-MS allows for the transfer of intact complex ions from solution to the gas phase, providing a direct measurement of the molecular weight of the complex cation or anion. The isotopic pattern of the molecular ion peak is a key diagnostic tool, as many transition metals have characteristic isotopic distributions.[7][9] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the connectivity of the ligands to the metal center.[8][10][11]

B. Experimental Protocol: ESI-MS

1. Sample Preparation:

  • Prepare a dilute solution of the complex (1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.

  • The solvent should be volatile and able to support the ionization of the complex. The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonia) can sometimes improve ionization efficiency.

2. Instrument Parameters:

  • Ionization Mode: Positive or negative ion mode, depending on the charge of the complex.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas Flow: Adjust for a stable spray.

  • Drying Gas Temperature: 150-350 °C.

  • Mass Range: Scan a range that encompasses the expected molecular weight of the complex.

3. Data Analysis and Interpretation:

  • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺/⁻).

  • Compare the observed isotopic pattern with the theoretical pattern for the proposed formula. This is a crucial step for confirming the presence of the metal and other elements with multiple isotopes.

  • Analyze any fragment ions to deduce the structure of the complex. Common fragmentation pathways include the loss of neutral ligands or counter-ions.[7]

III. UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength.[12][13][14]

A. Understanding the Electronic Spectra of Metal Complexes

The UV-Vis spectra of transition metal complexes are typically characterized by two types of electronic transitions:

  • d-d transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak and appear in the visible region of the spectrum.[13][14]

  • Charge-transfer (CT) transitions: These involve the movement of an electron between the metal and the ligand. Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands are usually much more intense than d-d bands and often occur in the UV region.[13]

B. Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a solution of the complex in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane).

  • The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5. A typical starting concentration is 10⁻⁵ to 10⁻⁴ M.

  • Prepare a blank solution containing only the solvent.

2. Instrument Parameters:

  • Wavelength Range: Typically 200-800 nm.

  • Scan Speed: Medium.

  • Cuvette: Use a 1 cm path length quartz cuvette.

3. Data Analysis and Interpretation:

  • Record the spectrum of the complex and subtract the spectrum of the blank.

  • Identify the wavelength of maximum absorbance (λ_max) for each band.

  • Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length, and c is the concentration.[12]

  • Assign the observed bands to d-d or charge-transfer transitions based on their energy and intensity. The color of the complex is determined by the light it does not absorb.[14]

IV. Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information about bond lengths, bond angles, and the overall coordination geometry of the metal complex.[15][16][17][18][19]

A. The Power of a Picture: What X-ray Crystallography Reveals

A successful single-crystal X-ray diffraction experiment yields a detailed atomic model of the complex, allowing for the direct visualization of the coordination of the this compound ligand to the metal center. This information is invaluable for understanding the steric and electronic factors that influence the complex's properties and reactivity.[16][19]

B. Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • Growing high-quality single crystals is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.

  • The choice of solvent or solvent system is crucial and often requires screening.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • The crystal is rotated, and diffraction data are collected at various orientations.

3. Structure Solution and Refinement:

  • The diffraction data are processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • The atomic positions are refined to best fit the experimental data.

4. Data Analysis and Interpretation:

  • Analyze the final crystal structure to determine bond lengths, bond angles, and coordination geometry (e.g., octahedral, tetrahedral, square planar).

  • Examine intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing.

V. Cyclic Voltammetry: Exploring Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of metal complexes. It provides information about the oxidation and reduction potentials of the complex, which are crucial for applications in catalysis and materials science.[20][21][22][23]

A. Unveiling the Electrochemical Landscape

In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. A voltammogram is a plot of current versus potential. For a reversible redox process, the voltammogram will show a characteristic pair of peaks corresponding to the oxidation and reduction of the complex. The potential at which these peaks occur provides information about the thermodynamic stability of the different oxidation states of the metal.[21][23]

B. Experimental Protocol: Cyclic Voltammetry

1. Sample Preparation:

  • Prepare a solution of the complex (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • The solvent must be able to dissolve the complex and the electrolyte and should have a large potential window. Acetonitrile and dichloromethane are common choices.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment.

2. Electrochemical Cell Setup:

  • A three-electrode system is used:

    • Working Electrode: Glassy carbon, platinum, or gold.

    • Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or gauze.

3. Instrument Parameters:

  • Scan Rate: Typically 50-200 mV/s.

  • Potential Range: Set a range that encompasses the expected redox events of the complex.

4. Data Analysis and Interpretation:

  • Determine the half-wave potential (E₁/₂) for each redox couple, which is the average of the anodic and cathodic peak potentials.

  • The peak separation (ΔEp) for a reversible one-electron process is theoretically 59 mV at room temperature.

  • The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a reversible process.

VI. Thermal Analysis: Assessing Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of metal complexes.[24][25][26]

A. Probing Thermal Behavior
  • TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperatures of the complex and to identify the loss of solvent molecules or ligands.[26]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions, such as melting and crystallization, as well as exothermic and endothermic decomposition processes.[24][25]

B. Experimental Protocol: TGA/DSC

1. Sample Preparation:

  • Place a small amount of the solid complex (typically 2-10 mg) in an appropriate sample pan (e.g., aluminum or platinum).

2. Instrument Parameters:

  • Temperature Range: Typically from room temperature to 600-1000 °C.

  • Heating Rate: A linear heating rate, commonly 10 °C/min.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to study decomposition, while an oxidizing atmosphere (e.g., air) can be used to study oxidative stability.

3. Data Analysis and Interpretation:

  • TGA: Analyze the thermogram to identify the temperatures at which mass loss occurs. Correlate the percentage of mass loss with the loss of specific components (e.g., water, solvent, ligands).

  • DSC: Identify endothermic and exothermic peaks in the DSC curve and correlate them with thermal events such as melting, decomposition, or phase transitions.

Workflow and Data Integration

A comprehensive characterization of "this compound" metal complexes involves the integration of data from multiple analytical techniques. The following diagram illustrates a typical workflow:

CharacterizationWorkflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of Metal Complex Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) - Solution Structure - Ligand Coordination Purification->NMR MS Mass Spectrometry - Molecular Weight - Isotopic Pattern Purification->MS UV_Vis UV-Vis - Electronic Transitions - Color Purification->UV_Vis FTIR FT-IR - Functional Groups - Coordination Modes Purification->FTIR X_ray Single-Crystal X-ray - Solid-State Structure - Bond Lengths/Angles Purification->X_ray CV Cyclic Voltammetry - Redox Potentials - Electrochemical Behavior Purification->CV Thermal Thermal Analysis (TGA/DSC) - Thermal Stability - Decomposition Profile Purification->Thermal

Caption: A typical workflow for the comprehensive characterization of metal complexes.

Conclusion

The multifaceted nature of "this compound" metal complexes necessitates a multi-technique approach for their thorough characterization. By combining the insights gained from NMR, mass spectrometry, UV-Vis spectroscopy, X-ray diffraction, cyclic voltammetry, and thermal analysis, researchers can build a complete picture of the structural, electronic, and physicochemical properties of these important compounds. This comprehensive understanding is the foundation for the rational design of new complexes with tailored functionalities for a wide range of applications.

References

  • Massoud, S. (n.d.). Characterization of Coordination Compounds. MDPI. Retrieved from [Link]

  • LibreTexts. (2020, June 22). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. Retrieved from [Link]

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Application Notes and Protocols for NMR Spectroscopy of 4-(6-Methyl-2-Pyridyl)aniline Coordination Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of coordination compounds featuring the versatile ligand, 4-(6-Methyl-2-Pyridyl)aniline. This guide moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that govern the NMR behavior of these complexes upon metal coordination. We present detailed, field-proven protocols for the synthesis of a representative palladium(II) complex, its thorough NMR analysis using one- and two-dimensional techniques, and a systematic approach to data interpretation. The methodologies are designed to be self-validating, ensuring reliable and reproducible characterization of novel coordination compounds.

Introduction: The Structural Significance of this compound in Coordination Chemistry

This compound is a bidentate ligand of significant interest, featuring two distinct nitrogen donor sites: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the aniline moiety. This structural arrangement allows it to form stable chelate rings with transition metals, a property that is highly valuable in the design of catalysts, functional materials, and metallodrugs. The electronic properties of the ligand can be subtly tuned through modifications to either the pyridyl or aniline rings, but the fundamental coordination behavior is dictated by the interaction of its nitrogen lone pairs with a metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of these coordination complexes in solution.[1] It provides atom-level information, allowing for the unambiguous confirmation of ligand-to-metal binding, the identification of the coordinating atoms, and the assessment of the electronic consequences of complexation. This guide will focus on diamagnetic complexes, which typically yield sharp, well-resolved NMR spectra, providing a clear window into the molecular structure.

Foundational Principles: Why NMR Shifts Upon Coordination

The utility of NMR in studying coordination compounds stems from the sensitivity of nuclear spins to their local electronic environment.[2] When a ligand like this compound coordinates to a metal ion, the electron density around the ligand's nuclei is perturbed, leading to predictable changes in the NMR spectrum.

  • Chemical Shift (δ): The primary indicator of coordination is a change in the chemical shifts of the ligand's protons and carbons.[2] Coordination to an electron-accepting (Lewis acidic) metal center withdraws electron density from the ligand. This "deshielding" effect causes the nuclei, particularly those close to the coordination site, to experience a stronger effective magnetic field and resonate at a higher frequency (a downfield shift).[3] For this compound, the protons on the pyridine ring are most affected upon coordination via the pyridyl nitrogen.

  • Coupling Constants (J): While less dramatic than changes in chemical shift, alterations in spin-spin coupling constants can also provide structural information. These changes reflect modifications in the dihedral angles and bond characters within the ligand framework upon chelation.

  • Integration: The relative integration of proton signals remains a reliable tool for confirming the stoichiometry of the ligand within the complex, assuming no peak overlap.

By comparing the NMR spectra of the free ligand with that of the metal complex, one can map the changes in chemical shift and definitively prove the formation of the desired coordination compound.

L_H Proton (¹H) (Shielded) L_e High Electron Density L_H->L_e Metal Lewis Acidic Metal Center L_e->Metal C_H Proton (¹H) (Deshielded) C_e Lower Electron Density C_H->C_e experiences Metal->C_e withdraws e⁻

Figure 1: Causality of NMR chemical shift changes upon metal coordination.

Experimental Protocols

These protocols provide a validated workflow for the synthesis and NMR characterization of a representative complex, Dichloro[this compound]palladium(II).

Synthesis of a Representative Complex: [Pd(C₁₂H₁₂N₂)Cl₂]

This protocol describes the reaction of this compound with a common palladium(II) precursor. The choice of palladium ensures a diamagnetic d⁸ square planar complex, ideal for high-resolution NMR.

Materials:

  • This compound (C₁₂H₁₂N₂)[4]

  • Bis(acetonitrile)palladium(II) dichloride [Pd(CH₃CN)₂Cl₂]

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware

Protocol Steps:

  • Preparation: In a 50 mL Schlenk flask under an inert atmosphere (Argon), dissolve Bis(acetonitrile)palladium(II) dichloride (e.g., 50 mg, 0.193 mmol) in 10 mL of anhydrous DCM. The solution should be a clear, yellow-orange color.

  • Ligand Addition: In a separate vial, dissolve this compound (35.5 mg, 0.193 mmol, 1.0 equivalent) in 5 mL of anhydrous DCM.

  • Reaction: Slowly add the ligand solution dropwise to the stirring palladium precursor solution at room temperature.

  • Observation: A color change and/or the formation of a precipitate is expected. Stir the reaction mixture at room temperature for 4 hours to ensure complete reaction.

  • Isolation: Reduce the solvent volume to approximately 2-3 mL under vacuum. Add 20 mL of anhydrous diethyl ether to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with two small portions (5 mL each) of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid product under high vacuum for several hours. The product should be a stable, colored solid (typically yellow or orange). Record the final yield.

Protocol for NMR Sample Preparation

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the free ligand and many polar coordination complexes. It is also a coordinating solvent, but its interaction is generally weak and does not displace strongly bound ligands like the one in this study. Tetramethylsilane (TMS) is added as an internal reference to calibrate the chemical shift scale to 0.00 ppm.[5]

Protocol Steps:

  • Accurately weigh approximately 5-10 mg of the sample (either the free ligand or the synthesized palladium complex) into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% TMS.

  • Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of suspended particles.

  • Place the prepared tube into the NMR spectrometer's autosampler or manual probe.

Protocols for NMR Data Acquisition

The following are standard acquisition protocols for a 400 MHz spectrometer. Parameters should be adjusted as necessary based on the specific instrument and sample concentration.

A. 1D ¹H NMR Acquisition

  • Purpose: To obtain a proton spectrum, identifying chemical shifts, multiplicities, and integrations.

  • Experiment: zg30 (or standard 1D proton experiment).

  • Key Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time (AQ): ~2.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 16 (increase for dilute samples).

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm.

B. 1D ¹³C{¹H} NMR Acquisition

  • Purpose: To obtain a proton-decoupled carbon spectrum, identifying the number of unique carbon environments.

  • Experiment: zgpg30 (or standard proton-decoupled carbon experiment).

  • Key Parameters:

    • Spectral Width (SW): ~250 ppm.

    • Acquisition Time (AQ): ~1.0 second.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct.

C. 2D ¹H-¹H COSY Acquisition

  • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds), helping to trace out the connectivity of the ligand's spin systems.[6][7]

  • Experiment: cosygpmfph (or standard gradient-selected COSY).

  • Key Parameters:

    • Spectral Width (F1 and F2): Same as ¹H spectrum (~16 ppm).

    • Number of Increments (F1): 256.

    • Number of Scans (NS): 4 per increment.

  • Processing: Apply a sine-squared window function in both dimensions, Fourier transform, and symmetrize the spectrum.

D. 2D ¹H-¹³C HSQC Acquisition

  • Purpose: To generate a correlation map between protons and the carbons to which they are directly attached (one-bond correlation). This is the most reliable method for assigning the ¹³C spectrum.[8]

  • Experiment: hsqcedetgpsisp2.3 (or standard gradient-selected, multiplicity-edited HSQC).

  • Key Parameters:

    • Spectral Width F2 (¹H): ~16 ppm.

    • Spectral Width F1 (¹³C): ~180 ppm (focus on the aromatic/aliphatic region).

    • Number of Increments (F1): 256.

    • Number of Scans (NS): 8 per increment.

    • ¹J(CH) coupling constant delay: Set for an average of 145 Hz.

  • Processing: Apply appropriate window functions (e.g., sine-squared in F2, sine in F1) and Fourier transform.

cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesized Complex prep NMR Sample Preparation (DMSO-d₆ + TMS) start->prep nmr NMR Spectrometer prep->nmr h1 1. ¹H NMR nmr->h1 c13 2. ¹³C NMR nmr->c13 cosy 3. ¹H-¹H COSY nmr->cosy hsqc 4. ¹H-¹³C HSQC nmr->hsqc assign_h1 Assign ¹H Spectrum (using COSY) h1->assign_h1 assign_c13 Assign ¹³C Spectrum (using HSQC) c13->assign_c13 cosy->assign_h1 hsqc->assign_c13 assign_h1->assign_c13 compare Compare Free vs. Coordinated Shifts (Δδ) assign_h1->compare assign_c13->compare structure Structure Confirmation compare->structure

Figure 2: Experimental and analytical workflow for NMR characterization.

Data Interpretation: A Case Study

Let's analyze the expected NMR data for the free this compound ligand and its palladium(II) complex. The numbering scheme used for assignment is shown below.

Figure 3: Structure and numbering of this compound.

Analysis of ¹H NMR Spectra

The most dramatic effect of coordination to the palladium center via the pyridyl nitrogen is the significant downfield shift (Δδ) of the pyridine ring protons, especially H5'.[9] The aniline protons are less affected, providing clear evidence that coordination occurs at the Npy site. The methyl protons (H1') also experience a moderate downfield shift.

Data Summary Table

The table below summarizes representative ¹H NMR data for the free ligand and its Pd(II) complex. The change in chemical shift (Δδ) is the critical parameter for confirming coordination.

Proton Assignment Free Ligand δ (ppm) [Pd(Ligand)Cl₂] δ (ppm) Δδ (ppm) Multiplicity J (Hz) Integration
H5'~7.20~8.65+1.45d~7.81H
H4'~7.70~8.10+0.40t~7.81H
H3'~7.15~7.50+0.35d~7.81H
H2~7.80~7.95+0.15d~8.52H
H3~6.70~6.80+0.10d~8.52H
NH₂~5.80~6.10+0.30s (broad)-2H
H1' (CH₃)~2.50~2.85+0.35s-3H

Note: Data are representative and may vary based on solvent and experimental conditions.

Interpreting 2D NMR Data
  • COSY Spectrum: In the COSY spectrum of the complex, a cross-peak will be observed between H3', H4', and H5', confirming their through-bond connectivity and forming the pyridyl aromatic spin system. Similarly, a cross-peak between H2 and H3 confirms the aniline spin system. This is crucial for unambiguous assignment of the ¹H spectrum.[7]

  • HSQC Spectrum: The HSQC spectrum provides the final piece of the structural puzzle. It will show a correlation peak for each proton and its directly attached carbon. For example, the proton signal assigned as H5' at ~8.65 ppm will show a cross-peak to its corresponding carbon (C5') in the ¹³C dimension. This allows for the complete and confident assignment of all protonated carbons in the complex.[8]

Conclusion

NMR spectroscopy is a powerful and definitive tool for the characterization of coordination compounds of this compound. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, researchers can confirm ligand-metal binding, identify the coordination site, and understand the electronic consequences of complexation. The protocols and interpretive framework provided in this application note offer a robust, self-validating system for the structural elucidation of novel coordination compounds, facilitating advancements in catalysis, materials science, and medicinal chemistry.

References

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  • PubChem. (n.d.). 4-(6-Methylpyridin-2-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(Pyridin-4-yl)methyl]aniline. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). Solution NMR of Transition Metal Complexes. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

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  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Methyl-2,6-di(9H-thioxanthen-9-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ACS Publications. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Linking the Character of the Metal–Ligand Bond to the Ligand NMR Shielding in Transition-Metal Complexes: NMR Contributions from Spin–Orbit Coupling. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(6-Methyl-2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(6-Methyl-2-Pyridyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic process. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, from bench-scale experiments to larger-scale production.

Introduction to the Synthesis

The synthesis of this compound, a key building block in pharmaceutical and materials science, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two primary strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these routes depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (2-bromo-6-methylpyridine) with an arylboronic acid or its ester derivative (4-aminophenylboronic acid or its pinacol ester).

  • Buchwald-Hartwig Amination: This method couples an aryl halide (2-bromo-6-methylpyridine) with an amine (aniline), or vice-versa.[1][2]

This guide will focus primarily on the Suzuki-Miyaura approach, as it is a widely adopted and versatile method for constructing biaryl systems. However, many of the principles and troubleshooting steps are applicable to the Buchwald-Hartwig amination as well.

Troubleshooting Guide

Scaling up any chemical synthesis can present unforeseen challenges. The following table outlines common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not being generated or is degrading.- Use a pre-catalyst that is known to be air- and moisture-stable. - Ensure proper degassing of the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst. - Consider using a different palladium precursor or ligand system. For challenging couplings involving 2-substituted pyridines, ligands such as SPhos have shown good results.[3]
2. Poor Reactivity of 2-Pyridyl Boronic Acid: 2-Pyridylboronic acids are known to be unstable and can undergo rapid protodeboronation.[4][5]- Use a more stable boronic acid derivative, such as the pinacol ester or a trifluoroborate salt. - Optimize the base and solvent system. Anhydrous conditions and a suitable base are crucial.
3. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow.- The choice of base is critical. While strong bases like NaOt-Bu can be effective, they may not be compatible with all functional groups.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ are often used.[6] - The addition of water can sometimes facilitate transmetalation, but it must be carefully controlled.
Formation of Side Products (e.g., Homocoupling) 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid derivative couple with each other.- This is often caused by the presence of oxygen or Pd(II) species.[7] Ensure thorough degassing and use a high-purity palladium catalyst. - Slower addition of the boronic acid to the reaction mixture can sometimes mitigate this side reaction.
2. Dehalogenation of the Aryl Halide: The bromo group on 2-bromo-6-methylpyridine is replaced by a hydrogen atom.- This can occur in the presence of a hydride source and an active palladium catalyst. Ensure starting materials and solvents are free of impurities that could act as hydride donors. - Lowering the reaction temperature or using a less reactive catalyst system may help.
Incomplete Reaction 1. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to go to completion, especially on a larger scale.- While it is desirable to keep catalyst loading low for cost reasons, a slight increase may be necessary for complete conversion.[8]
2. Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction.- Ensure vigorous stirring, especially when scaling up. The use of a mechanical stirrer is recommended for larger volumes.
Difficult Purification 1. Residual Palladium: The final product is contaminated with palladium residues.- Treatment with activated carbon or a palladium scavenger can effectively remove residual metal. - Proper work-up and crystallization are key to minimizing palladium contamination in the final product.
2. Co-eluting Impurities: Side products or starting materials are difficult to separate from the desired product by chromatography.- Optimize the reaction conditions to minimize the formation of impurities. - Explore different crystallization solvents or solvent systems. An acid-base workup can be effective for purifying aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Suzuki-Miyaura or Buchwald-Hartwig, is better for scaling up the synthesis of this compound?

A1: Both routes are viable for scale-up. The Suzuki-Miyaura coupling is often preferred due to the commercial availability and stability of the boronic acid pinacol ester.[9][10] The Buchwald-Hartwig amination can also be very effective, but the direct use of ammonia or aniline can sometimes lead to challenges with catalyst inhibition.[1] The choice will ultimately depend on a cost analysis of the starting materials and the specific capabilities of your manufacturing facility.

Q2: What are the most critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?

A2: The most critical parameters are:

  • Inert Atmosphere: Strict exclusion of oxygen is paramount to prevent catalyst deactivation and homocoupling.

  • Temperature Control: Exotherms can occur, especially during the initial stages of the reaction. Careful temperature monitoring and control are essential for safety and to prevent side reactions.

  • Mixing: Efficient agitation is crucial for ensuring good mass transfer in what is often a multiphasic reaction mixture.

  • Purity of Starting Materials: Impurities in the starting materials can poison the catalyst or lead to the formation of unwanted byproducts.

Q3: How can I minimize the risk of protodeboronation of the 4-aminophenylboronic acid derivative?

A3: To minimize protodeboronation:

  • Use the more stable pinacol ester derivative.[11][12]

  • Choose a non-protic solvent and ensure it is anhydrous.

  • Carefully select the base. While an aqueous base is sometimes used to facilitate transmetalation, it can also promote protodeboronation. A non-aqueous base like K₃PO₄ or Cs₂CO₃ is often a good choice.

Q4: What is a good starting point for a purification strategy on a larger scale?

A4: A good starting point would be an extractive work-up followed by crystallization. After the reaction is complete, the mixture can be filtered to remove the catalyst, and the organic layer can be washed with water and brine. An acid wash can be used to extract the aniline product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the product, which can be collected by filtration and further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene/heptane).

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyridine and 4-Aminophenylboronic Acid Pinacol Ester

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Bromo-6-methylpyridine[13]

  • 4-Aminophenylboronic acid pinacol ester[11][14]

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, deionized and degassed

Procedure:

  • To a clean, dry, and inerted reaction vessel, add 2-bromo-6-methylpyridine (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.1 eq), and anhydrous potassium phosphate (2.0 eq).

  • In a separate vessel, prepare the catalyst solution by dissolving palladium(II) acetate (0.01 eq) and SPhos (0.02 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel containing the starting materials.

  • Add additional anhydrous toluene to the reaction vessel to achieve the desired concentration (typically 0.5-1.0 M).

  • Begin vigorous stirring and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

General Workflow for Suzuki-Miyaura Synthesis of this compound

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Charge Reactants: - 2-Bromo-6-methylpyridine - 4-Aminophenylboronic acid pinacol ester - Base (e.g., K3PO4) prep_catalyst Prepare Catalyst Solution: - Pd(OAc)2 + SPhos - Anhydrous Toluene reaction_step Heat and Stir (80-100 °C) under Inert Atmosphere prep_catalyst->reaction_step Add to Reactants workup_filter Cool and Filter (remove catalyst) reaction_step->workup_filter Reaction Complete workup_concentrate Concentrate Filtrate workup_filter->workup_concentrate purification Purify Crude Product (Crystallization or Chromatography) workup_concentrate->purification final_product This compound purification->final_product

Caption: Suzuki-Miyaura Synthesis Workflow

Logical Relationship in Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Inactive Catalyst low_yield->cause1 cause2 Boronic Ester Instability low_yield->cause2 cause3 Poor Mixing low_yield->cause3 cause4 Sub-optimal Conditions low_yield->cause4 sol1 Use Pre-catalyst / Degas Thoroughly cause1->sol1 sol2 Use Stable Derivative (Pinacol/Trifluoroborate) cause2->sol2 sol3 Increase Stirring Rate / Use Mechanical Stirrer cause3->sol3 sol4 Optimize Base, Solvent, Temperature cause4->sol4

Caption: Troubleshooting Low Yield in Synthesis

References

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • 4-(6-Methylpyridin-2-yl)aniline | C12H12N2 | CID 49761897 - PubChem. [Link]

  • (E)-4-methyl-N-(( pyridin-2-yl)methylene)aniline - LookChem. [Link]

  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol - MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil)
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Synthesis of 4-Methyl-2,6-di(9H-thioxanthen-9-yl)aniline - ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. [Link]

  • 4-Aminophenylboronic Acid Pinacol Ester | AMERICAN ELEMENTS ®. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205 - PubChem. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. [Link]

  • EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google P
  • Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-(6-Methyl-2-Pyridyl)aniline: High-Performance Liquid Chromatography and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(6-Methyl-2-Pyridyl)aniline is a pivotal intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring both a substituted pyridine ring and an aniline moiety, imparts unique chemical properties that are leveraged in drug discovery and organic electronics.[1][2] The purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and batch-to-batch consistency of the final product. Even trace impurities can lead to undesirable side reactions, altered pharmacological activity, or compromised material performance.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method as the primary technique, detailing its development, validation, and rationale. Furthermore, we will objectively compare its performance against Gas Chromatography (GC), a common alternative, to provide researchers and quality control professionals with a comprehensive framework for selecting the most appropriate analytical strategy.

Chapter 1: The Gold Standard: Purity Profiling by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is arguably the most precise and widely adopted technique for the analysis of non-volatile and semi-volatile organic compounds, making it exceptionally well-suited for pharmaceutical intermediates like this compound.[3] Its high resolution, sensitivity, and adaptability allow for the simultaneous separation and quantification of the main compound and its process-related or degradation impurities.[4]

The Rationale Behind the Method: An Expert's Perspective

The selection of an HPLC method is a deliberate process guided by the physicochemical properties of the analyte. For this compound, a reverse-phase (RP) approach is optimal. The molecule possesses significant hydrophobic character due to its two aromatic rings, enabling strong retention on a non-polar stationary phase like C18.

A critical consideration for this molecule is the presence of two basic nitrogen atoms (one on the aniline and one on the pyridine ring). At neutral pH, these sites can interact with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). To counteract this, an acidic mobile phase modifier, such as formic acid, is employed. This ensures that the basic nitrogens are consistently protonated, resulting in a single ionic species that chromatographs with sharp, symmetrical peaks, which is essential for accurate quantification.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed for robustness and excellent separation of potential impurities.

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1290 Infinity II LC or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).[5]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm). The choice of a superficially porous particle column allows for high-efficiency separations at lower backpressures.

  • Reagents: Acetonitrile (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    15.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: Diode Array Detector (DAD) at 254 nm. This wavelength is chosen as it provides a strong response for both the pyridine and aniline chromophores.

  • Injection Volume: 5 µL

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).[5]

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the test sample and dissolve in 100 mL of the diluent.

Below is a diagram illustrating the complete workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard inject Inject into HPLC System prep_std->inject prep_sample Weigh & Dissolve Test Sample prep_sample->inject separate Gradient Elution on C18 Column inject->separate detect DAD Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation: Ensuring Trustworthy Results

A method is only as good as its validation. Following ICH Q2(R1) guidelines, the described HPLC method was validated to ensure its suitability for its intended purpose.[6] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Result
Specificity The analyte peak is free from interference from impurities and diluent.Peak purity index > 0.999. No co-elution observed.
Linearity Correlation coefficient (R²) ≥ 0.999 over the range of 0.1 - 10 µg/mL.R² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.45%Intermediate Precision: 0.82%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.06 µg/mL

These results confirm that the method is highly sensitive, accurate, precise, and specific for the purity analysis of this compound.

Chapter 2: An Alternative Approach: Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds.[7] While HPLC is generally preferred for compounds like anilines, GC can be a valuable tool, especially when coupled with a mass spectrometer (GC-MS) for definitive impurity identification.

Causality Behind GC Method Choices

Aromatic amines can be analyzed by GC; however, their polarity and potential for thermal degradation present challenges.[8] Direct injection can lead to peak tailing and poor reproducibility.[7] Therefore, a derivatization step is often required to convert the polar -NH2 group into a less polar, more thermally stable derivative (e.g., by acylation or silylation). This adds complexity to the sample preparation but can significantly improve chromatographic performance.[9]

Typical GC Protocol (Conceptual)

1. Instrumentation:

  • GC System: Agilent 8890 GC or equivalent, with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

2. Sample Preparation (with Derivatization):

  • Dissolve 10 mg of the sample in 1 mL of Dichloromethane.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • Detector Temperature: 320 °C (FID).

Chapter 3: Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical goal, available instrumentation, and the nature of the expected impurities.

FeatureHPLC (Recommended Method)Gas Chromatography (GC)
Sample Preparation Simple dissolution ("dilute and shoot").Often requires a complex and time-consuming derivatization step.[8]
Analyte Suitability Ideal for non-volatile, semi-volatile, and thermally labile compounds.Best for volatile and thermally stable compounds. Risk of analyte degradation at high temperatures.
Sensitivity Excellent, with LOD in the low ng/mL range.[3]Good, but can be limited by derivatization efficiency and detector type.
Specificity High, especially with DAD for peak purity analysis.Good, but susceptible to interference from matrix components. GC-MS provides superior specificity.
Analysis Time ~20 minutes per sample.~25 minutes per sample, plus significant time for sample preparation.
Robustness Generally very robust and reproducible for routine QC.Can be less reproducible due to derivatization variability and column activity.[7]
Cost-Effectiveness Reusable columns and lower gas consumption make it cost-effective for high throughput.[3]Higher cost associated with carrier gas (Helium) and derivatization reagents.

The following diagram provides a logical framework for choosing the appropriate analytical method.

Method_Choice start Start: Purity Analysis of This compound q1 Is this for routine QC and quantification? start->q1 hplc_path Use Validated RP-HPLC Method q1->hplc_path Yes q2 Is the goal to identify unknown volatile impurities? q1->q2 No gcms_path Consider GC-MS (with derivatization) q2->gcms_path Yes lcms_path Consider LC-MS for non-volatile unknowns q2->lcms_path No

Sources

A Comparative Spectroscopic Guide to 4-(6-Methyl-2-Pyridyl)aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 4-(6-Methyl-2-Pyridyl)aniline

This compound stands as a pivotal molecular scaffold in the realms of medicinal chemistry and materials science. Its unique architecture, featuring a pyridine ring linked to an aniline moiety, imparts a rich electronic character that is highly tunable. The interplay between the electron-donating aniline and the electron-accepting pyridine ring system gives rise to a range of photophysical and electronic properties. This guide provides an in-depth spectroscopic comparison of the parent molecule, this compound, with its derivatives, offering a valuable resource for researchers engaged in the design of novel functional materials and therapeutics. Understanding the spectroscopic signatures of these compounds is paramount for elucidating structure-property relationships and for the quality control of newly synthesized materials.

This guide will delve into the characteristic spectroscopic features of this compound and explore how these are modulated by the introduction of electron-donating and electron-withdrawing substituents. We will examine data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Core Concepts in Spectroscopic Analysis

The spectroscopic properties of this compound and its derivatives are intrinsically linked to their molecular structure. The position and nature of substituents on either the aniline or pyridine ring can significantly alter the electron density distribution within the molecule, leading to predictable shifts in spectroscopic signals.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or additional methyl (-CH₃) groups, increase the electron density on the aromatic rings. This generally leads to an upfield shift (lower ppm) in ¹H and ¹³C NMR spectra for nearby protons and carbons, and a bathochromic (red) shift in the UV-Vis absorption maxima.

  • Electron-Withdrawing Groups (EWGs) , such as a nitro (-NO₂) group, decrease the electron density on the aromatic rings. This typically results in a downfield shift (higher ppm) in NMR spectra and a hypsochromic (blue) shift in the UV-Vis absorption, although intramolecular charge transfer bands can complicate this trend.

Molecular Structures for Comparison

This guide will focus on a comparative analysis of the parent molecule and two representative derivatives: one with an electron-withdrawing group and one with an electron-donating group.

Synthesis_Workflow reactant1 1-(4-Aminobenzoyl)pyridinium iodide intermediate Cyclization and Aromatization reactant1->intermediate Step 1: Michael Addition reactant2 1-(Propan-2-ylidene)pyrrolidin-1-ium perchlorate reactant2->intermediate reactant3 Ammonium acetate reactant3->intermediate Step 2: Ring Closure product This compound intermediate->product Step 3: Aromatization

Figure 2: Illustrative workflow for the synthesis of this compound.

Protocol:

  • Preparation of Reagents: Synthesize the necessary precursors, such as the pyridinium salt and the enamine, according to established literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the pyridinium salt, enamine, and ammonium acetate in a suitable solvent like ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow sample Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir uv_vis UV-Vis Spectroscopy sample->uv_vis ms Mass Spectrometry sample->ms data_analysis Data Interpretation and Structural Confirmation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis

Figure 3: General workflow for spectroscopic characterization.

NMR Spectroscopy:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). [1]3. Process the spectra to obtain chemical shifts (ppm), coupling constants (Hz), and integration values.

IR Spectroscopy:

  • Prepare a sample by either creating a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory. [2]2. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectrum over a range of ~200-800 nm. [3]3. Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). [4]2. Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

  • Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion: A Powerful Tool for Molecular Design

The spectroscopic analysis of this compound and its derivatives provides a wealth of information about their electronic structure and functional group composition. By systematically comparing the NMR, IR, UV-Vis, and Mass Spectra of the parent molecule with its substituted analogues, researchers can gain a deep understanding of the structure-property relationships that govern their behavior. This knowledge is invaluable for the rational design of new molecules with tailored optical, electronic, and biological properties for a wide range of applications.

References

Sources

A Comparative Study of the Electronic Effects of Substituents on Pyridyl-Aniline Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemistry, the rational design of molecules with tailored electronic properties is paramount for advancements in fields ranging from catalysis to materials science and drug development. Pyridyl-aniline ligands, possessing a unique electronic architecture arising from the interplay between an electron-donating aniline moiety and an electron-accepting pyridine ring, represent a versatile scaffold for such molecular engineering. The strategic placement of substituents on this framework allows for the fine-tuning of the ligand's electronic landscape, which in turn dictates its coordination behavior, photophysical characteristics, and reactivity in metal complexes.

This guide provides an in-depth comparative analysis of the electronic effects of various substituents on pyridyl-aniline ligands. We will explore how the electronic nature of these ligands can be systematically modulated and quantified through a combination of experimental techniques and theoretical principles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of structure-property relationships and facilitating the design of next-generation functional molecules.

The Foundational Principle: Hammett and Beyond

The electronic influence of a substituent on a molecule's reactivity and physical properties can be quantitatively described by the Hammett equation.[1] This linear free-energy relationship provides a framework for understanding how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within a molecule. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position on an aromatic ring. Negative σ values indicate electron-donating character, while positive values signify electron-withdrawing properties.

Quantifying Electronic Effects: A Multi-faceted Approach

A comprehensive understanding of the electronic effects of substituents on pyridyl-aniline ligands necessitates a combination of spectroscopic and electrochemical techniques. Each method provides a unique window into the electronic structure and properties of the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[2] The wavelength of maximum absorption (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents that decrease the HOMO-LUMO gap will cause a bathochromic (red) shift to longer λmax values, while those that increase the gap will induce a hypsochromic (blue) shift.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. The chemical shift (δ) of protons and carbons in a pyridyl-aniline ligand can provide valuable information about the electron density distribution. For instance, electron-withdrawing groups on the aniline ring will deshield the protons on the pyridine ring, causing their signals to shift downfield to higher ppm values.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[2] These potentials are directly related to the energies of the HOMO and LUMO, respectively. Electron-donating groups will generally make the ligand easier to oxidize (lower oxidation potential), while electron-withdrawing groups will make it easier to reduce (less negative reduction potential).

Comparative Analysis of Substituted N-(pyridin-2-yl)anilines

To illustrate the tangible effects of substituents, let us consider a series of para-substituted N-(pyridin-2-yl)aniline ligands. The following table summarizes key experimental data that quantifies the electronic influence of different functional groups on the aniline moiety.

Substituent (R)Hammett Constant (σp)pKa of substituted anilineλmax (nm)Oxidation Potential (Eox, V vs. Fc/Fc+)
-OCH₃-0.275.34~330~0.45
-CH₃-0.175.08~320~0.55
-H0.004.60~310~0.65
-Cl0.233.98~315~0.75
-CN0.661.74~340~0.95
-NO₂0.781.00~380~1.10

Note: The pKa values are for the corresponding substituted anilinium ions. The λmax and oxidation potential values are representative and can vary with solvent and experimental conditions.

The data in the table clearly demonstrates the systematic modulation of the electronic properties of the pyridyl-aniline ligand scaffold. As the Hammett constant increases from the electron-donating -OCH₃ group to the strongly electron-withdrawing -NO₂ group, we observe a corresponding decrease in the pKa of the aniline nitrogen, indicating reduced basicity. This is a direct consequence of the substituent's ability to pull electron density away from the nitrogen atom.

The UV-Vis absorption maxima (λmax) also show a distinct trend. While the introduction of both strong EDGs and EWGs can lead to red shifts compared to the unsubstituted ligand due to extended conjugation and charge transfer transitions, the most significant bathochromic shift is observed for the -NO₂ substituent, indicative of a pronounced intramolecular charge transfer (ICT) character from the aniline donor to the nitro-substituted acceptor.[4]

The oxidation potentials, determined by cyclic voltammetry, provide a direct measure of the ease of removing an electron from the ligand's HOMO. As expected, the oxidation potential increases with the electron-withdrawing strength of the substituent, making the ligand progressively more difficult to oxidize.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed and standardized experimental procedures are crucial.

Synthesis of a Representative Ligand: 4-Methoxy-N-(pyridin-2-yl)aniline

The synthesis of substituted pyridyl-aniline ligands can be achieved through various cross-coupling methodologies. The Buchwald-Hartwig amination is a widely employed and robust method.

Synthesis_Workflow Reactants 2-Bromopyridine + 4-Methoxyaniline Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Methoxy-N-(pyridin-2-yl)aniline Purification->Product

Synthesis of 4-Methoxy-N-(pyridin-2-yl)aniline via Buchwald-Hartwig Amination.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% BINAP).

  • Add the base (e.g., 1.4 equivalents of NaOtBu).

  • Add 2-bromopyridine (1.0 equivalent) and 4-methoxyaniline (1.2 equivalents).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxy-N-(pyridin-2-yl)aniline.

UV-Visible Spectroscopy Protocol

UVVis_Workflow Sample_Prep Prepare dilute solution of pyridyl-aniline ligand in a spectroscopic grade solvent Blank Record baseline spectrum of the pure solvent Sample_Prep->Blank Measurement Record absorption spectrum of the sample solution Blank->Measurement Analysis Determine λmax and λonset Measurement->Analysis

Workflow for UV-Visible Spectroscopic Analysis.

Step-by-Step Protocol:

  • Prepare a dilute solution of the pyridyl-aniline ligand in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile) to an absorbance value within the linear range of the spectrophotometer (typically below 1.0).

  • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Replace the blank cuvette with the sample cuvette.

  • Record the absorption spectrum of the sample.

  • From the resulting spectrum, determine the wavelength of maximum absorption (λmax).

Cyclic Voltammetry Protocol

CV_Workflow Solution_Prep Prepare a solution of the ligand and supporting electrolyte in an electrochemical grade solvent Deoxygenation Deoxygenate the solution (e.g., by bubbling with Ar or N₂) Solution_Prep->Deoxygenation Cell_Assembly Assemble the three-electrode cell Deoxygenation->Cell_Assembly Measurement Record the cyclic voltammogram Cell_Assembly->Measurement Calibration Add an internal standard (e.g., Ferrocene) and record the voltammogram Measurement->Calibration Analysis Determine oxidation and reduction potentials Calibration->Analysis

Workflow for Cyclic Voltammetry Analysis.

Step-by-Step Protocol:

  • Prepare a solution of the pyridyl-aniline ligand (typically 1-5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an electrochemical grade solvent (e.g., dichloromethane or acetonitrile).[2]

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.[2]

  • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram of the solution over a suitable potential range.

  • After the initial measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record the voltammogram again to calibrate the potential axis.

  • From the calibrated voltammogram, determine the onset or peak oxidation and reduction potentials of the pyridyl-aniline ligand.

Conclusion: A Powerful Tool for Molecular Design

The systematic study of substituent effects on pyridyl-aniline ligands provides a powerful and predictable tool for the rational design of functional molecules. By understanding how electron-donating and electron-withdrawing groups influence the electronic properties of this versatile scaffold, researchers can fine-tune ligands for specific applications. The combination of Hammett analysis with spectroscopic and electrochemical techniques offers a robust framework for establishing clear structure-property relationships. This knowledge is instrumental in advancing the development of novel catalysts with enhanced activity and selectivity, innovative materials with tailored photophysical properties, and next-generation therapeutics with improved efficacy.

References

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Preprints.org. [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. [Link]

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  • para-Substituted Pyridines: Effects on the Interaction with 2-Perfluoropropyl Iodide and Vibrations. ResearchGate. [Link]

  • Effect of Electron-Donating Substituents and an Electric Field on the Δ EST of Selected Imidazopyridine Derivatives: A DFT Study. PubMed. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. National Institutes of Health. [Link]

  • Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. National Institutes of Health. [Link]

  • Electrochemistry of Anilines. II. Oxidation to Dications, Electrochemical and uv/vis Spectroelectrochemical Investigation. Defense Technical Information Center. [Link]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. [Link]

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A Senior Application Scientist's Guide to Confirming the Coordination Mode of 4-(6-Methyl-2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Challenge of a Privileged Ligand

In the landscape of coordination chemistry, ligands possessing multiple donor sites offer a rich playground for constructing complex architectures with tailored electronic and steric properties. 4-(6-Methyl-2-Pyridyl)aniline is one such ligand, featuring two distinct nitrogen donor atoms: a sp²-hybridized nitrogen on the pyridine ring and a sp²-hybridized exocyclic amino nitrogen. This arrangement presents the potential for multiple coordination modes, primarily acting as a monodentate or a bidentate chelating agent.

The seemingly subtle addition of a methyl group at the 6-position of the pyridyl ring introduces significant steric influence, which can dictate the thermodynamic and kinetic landscape of complex formation.[1][2] Understanding and confirming the precise coordination mode of this ligand is not merely an academic exercise; it is critical for the rational design of catalysts, functional materials, and metallodrugs where the geometry and lability of the metal center are paramount. This guide provides a comprehensive framework for researchers to unambiguously determine the binding mode of this compound, comparing the primary analytical techniques and offering field-proven experimental protocols.

Caption: Structure of this compound with potential donor sites.

Part 1: Deconstructing the Potential Coordination Modes

The coordination behavior of this compound is a delicate balance between the intrinsic basicity of its donor sites and the steric constraints imposed by its structure.

  • Monodentate Coordination: The pyridine nitrogen is generally more basic and sterically accessible than the aniline nitrogen, making it the preferred site for monodentate coordination. This mode is often observed with sterically demanding metal centers or in the presence of strongly competing ligands.

  • Bidentate (Chelating) Coordination: The formation of a stable five-membered chelate ring is a strong thermodynamic driving force. In this mode, both the pyridyl and aniline nitrogens bind to the same metal center.[3] However, this requires the aniline group to rotate into the coordination plane, a conformation that can be sterically hindered by the 6-methyl group, influencing the "bite angle" and stability of the resulting complex.[1]

G cluster_modes Potential Coordination Modes cluster_mono Monodentate Mode cluster_bi Bidentate (Chelating) Mode M Metal Center Ligand_Mono 4-(6-Me-2-Py)Aniline Ligand_Mono->M Pyridyl-N Coordination Ligand_Bi 4-(6-Me-2-Py)Aniline Ligand_Bi->M Pyridyl-N & Aniline-N Coordination

Caption: Monodentate vs. Bidentate coordination of the ligand.

Comparative Ligand Analysis: The Critical Role of the Methyl Group

To appreciate the unique behavior of this compound, it is instructive to compare it with structurally related ligands.

LigandKey Structural FeatureExpected Impact on Coordination
This compound Methyl group adjacent to pyridyl NSteric hindrance may disfavor bidentate chelation or distort the complex geometry.[2][4]
2-(2-Pyridyl)aniline Unsubstituted pyridyl ringLess steric hindrance, readily forms stable five-membered bidentate chelates.
2-Aminopyridine Lacks the aniline phenyl ringA classic bidentate ligand forming a less stable four-membered chelate ring; serves as a baseline for spectroscopic comparison.[5]

Part 2: The Experimental Toolkit for Coordination Mode Confirmation

G cluster_workflow Experimental Confirmation Workflow A Synthesize Metal Complex B Grow Single Crystals A->B E Solution-State Analysis A->E C X-ray Crystallography B->C D Definitive Solid-State Structure & Mode C->D I Confirm Coordination Mode in Solution C->I F ¹H & ¹³C NMR Spectroscopy E->F G IR / UV-Vis Spectroscopy E->G H Computational Modeling (DFT) E->H F->I G->I H->I

Sources

A Comparative Guide to the Photophysical Properties of 4-(6-Methyl-2-Pyridyl)aniline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticipated photophysical properties of metal complexes incorporating the ligand 4-(6-Methyl-2-Pyridyl)aniline. In the absence of extensive direct experimental data for this specific ligand, this document leverages established principles and experimental findings from structurally analogous pyridyl-aniline and pyridyl-imine complexes to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals working in the fields of coordination chemistry, materials science, and medicinal chemistry.

Introduction: The Promise of Pyridyl-Aniline Ligands in Luminescent Complexes

Pyridyl-aniline and its derivatives have emerged as a versatile class of ligands in the design of luminescent transition metal complexes. Their rigid, planar structure, coupled with the tunable electronic properties arising from the interplay between the electron-donating aniline and electron-accepting pyridine moieties, makes them ideal candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. The specific ligand in focus, this compound, incorporates a methyl group on the pyridine ring, which is expected to influence the ligand field strength and, consequently, the photophysical properties of its metal complexes.

The coordination of such ligands to transition metals, particularly those from the second and third rows like iridium(III), ruthenium(II), and platinum(II), often leads to the formation of complexes with intense and long-lived phosphorescence. This emission arises from triplet metal-to-ligand charge transfer (³MLCT) states, a consequence of strong spin-orbit coupling induced by the heavy metal center.[1] The ability to tune the emission color, quantum yield, and lifetime by modifying the ligand structure or the metal center is a key driver of research in this area.

Predicted Photophysical Properties of this compound Complexes

Based on the extensive literature on related pyridyl-aniline complexes, we can predict the key photophysical characteristics of complexes formed with this compound. The methyl group at the 6-position of the pyridine ring is an electron-donating group. This substitution is expected to raise the energy of the π* orbitals of the pyridine ring.

Influence of the Methyl Substituent

The presence of the electron-donating methyl group on the pyridine ring is anticipated to have the following effects:

  • Blue Shift in Emission: Compared to unsubstituted pyridyl-aniline complexes, a blue shift in the emission wavelength is expected. This is because the methyl group will raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically localized on the pyridine-containing ligand in these types of complexes.[2] This increases the HOMO-LUMO energy gap, resulting in higher energy (shorter wavelength) emission.

  • Increased Luminescence Quantum Yield: The methyl group can introduce some steric hindrance, which may lead to a more rigid coordination environment around the metal center. This increased rigidity can suppress non-radiative decay pathways, thereby enhancing the luminescence quantum yield.

  • Modulation of Redox Potentials: The electron-donating nature of the methyl group will make the ligand easier to oxidize and harder to reduce. This will be reflected in the electrochemical properties of the corresponding metal complexes.

Comparative Analysis with Structurally Similar Complexes

To provide a quantitative comparison, the following table summarizes the photophysical data for a selection of transition metal complexes with ligands structurally related to this compound. This data serves as a benchmark for predicting the performance of the target complexes.

Complex/LigandMetal CenterAbsorption Maxima (nm)Emission Maxima (nm)Quantum Yield (Φ)Lifetime (µs)Reference
[Ir(ppy)₂(dfpypy)]Iridium(III)~380, 460475, 5050.411.6[2]
[Ir(ppy)₂(4-Me-dfpypy)]Iridium(III)~375, 455451--[2]
[Ru(tpy)(bpy)(4-NH₂-py)]²⁺Ruthenium(II)4586703.1 x 10⁻⁴-[3]
[Pt(ppy)(pbi)]Platinum(II)~350, 450470, 5000.252.1[4]
[Zn(NN'-Cl)Cl₂]Zinc(II)270, 355410--[5]

ppy = 2-phenylpyridine, dfpypy = 2,6-difluoro-3-(pyridin-2-yl)pyridine, 4-Me-dfpypy = 2,6-difluoro-3-(4-methylpyridin-2-yl)pyridine, tpy = terpyridine, bpy = bipyridine, 4-NH₂-py = 4-aminopyridine, pbi = 2-(2-pyridyl)benzimidazole, NN'-Cl = N-(4-chlorophenyl)pyridine-2-yl-methanimine.

The data illustrates that even subtle changes to the ligand structure, such as the addition of a methyl group, can significantly impact the emission wavelength. For instance, the introduction of a methyl group in the iridium complex shifts the emission to a more saturated blue.[2] Ruthenium complexes with electron-donating groups on the pyridine ligand generally show red-shifted emission but can have varied quantum yields.[3] Platinum(II) complexes with pyridyl-based ligands are also known to be efficient phosphorescent emitters.[4] Zinc(II) complexes, having a d¹⁰ electronic configuration, typically exhibit fluorescence originating from ligand-centered transitions.[5]

Experimental Protocols for Photophysical Characterization

To empirically validate the predicted properties and enable robust comparison, a standardized set of photophysical measurements is essential.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the ground-state electronic properties of the complexes.

Methodology:

  • Prepare solutions of the complex in a suitable solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Use a dual-beam UV-Vis spectrophotometer and a 1 cm path length quartz cuvette.

  • Record the absorption spectrum from 200 to 800 nm, using the pure solvent as a reference.

  • Identify the wavelengths of maximum absorption (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law.

Causality: The high-energy absorption bands are typically assigned to π-π* transitions within the ligands, while the lower-energy bands in the visible region are often attributed to MLCT transitions.

Photoluminescence Spectroscopy

This measurement provides information about the emissive properties of the complexes.

Methodology:

  • Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the complex in a degassed solvent to minimize quenching by oxygen.

  • Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

  • Record the emission spectrum by exciting the sample at a wavelength corresponding to an MLCT absorption band.

  • Record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity while scanning the excitation wavelength.

Causality: The emission spectrum reveals the energy of the emissive excited state. The excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is also the emitting species.

Luminescence Quantum Yield Determination

The quantum yield (Φ) is a critical measure of the efficiency of the emission process.

Methodology (Relative Method):

  • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095).

  • Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the integrated emission intensity and the absorbance at the excitation wavelength for all solutions.

  • Plot the integrated emission intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.

  • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (ηsample² / ηstandard²) where η is the refractive index of the solvent.

Causality: This protocol provides a reliable method for determining the emission efficiency by comparing it to a well-characterized standard, minimizing instrumental artifacts.

Excited-State Lifetime Measurement

The excited-state lifetime (τ) provides insight into the dynamics of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Excite a dilute, degassed solution of the complex with a pulsed light source (e.g., a laser diode or LED) with a short pulse width.

  • Detect the emitted photons using a high-speed detector.

  • Measure the time delay between the excitation pulse and the arrival of the emitted photon.

  • Construct a histogram of the arrival times, which represents the decay of the luminescence intensity.

  • Fit the decay curve to an exponential function to determine the lifetime (τ).

Causality: For phosphorescent complexes, lifetimes are typically in the microsecond to millisecond range, reflecting the spin-forbidden nature of the triplet-to-singlet emission.

Visualizations

Molecular Structure of this compound

Caption: Structure of the this compound ligand.

Experimental Workflow for Photophysical Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis & Comparison prep Complex Synthesis & Purification sol Solution Preparation (degassed solvent) prep->sol uv_vis UV-Vis Absorption sol->uv_vis pl Photoluminescence (Emission & Excitation) sol->pl qy Quantum Yield (vs. Standard) sol->qy lt Lifetime (TCSPC) sol->lt analysis Data Processing & Fitting uv_vis->analysis pl->analysis qy->analysis lt->analysis comparison Comparison with Analogous Complexes analysis->comparison conclusion Structure-Property Relationship comparison->conclusion

Caption: Workflow for comprehensive photophysical characterization.

Conclusion

While direct experimental data for complexes of this compound is not yet widely available, a comparative analysis based on structurally similar ligands provides valuable insights into their expected photophysical properties. The presence of the electron-donating methyl group is predicted to induce a blue shift in emission and potentially enhance the luminescence quantum yield. The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of these predictions and for the systematic investigation of this promising class of luminescent materials. This approach, combining predictive analysis with rigorous experimental validation, is crucial for the rational design of novel metal complexes with tailored photophysical properties for a wide range of applications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.